Carbazole-3-carboxaldehyde

説明

9H-Carbazole-3-carbaldehyde has been reported in Glycosmis pentaphylla, Murraya euchrestifolia, and other organisms with data available.

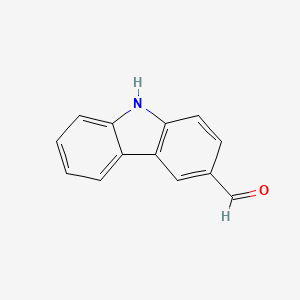

Structure

3D Structure

特性

IUPAC Name |

9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBOHOGDAJPJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333418 | |

| Record name | 9H-Carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9H-Carbazole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51761-07-0 | |

| Record name | Carbazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51761-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051761070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-CARBAZOLE-3-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWC6E2F7Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9H-Carbazole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | 9H-Carbazole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Carbazole-3-carboxaldehyde CAS number and product information

An In-depth Technical Guide to Carbazole-3-carboxaldehyde: Synthesis, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Carbazole-3-carboxaldehyde, a versatile heterocyclic compound. We will delve into its fundamental properties, synthesis, and its burgeoning applications in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this molecule.

Core Concepts: Understanding the Carbazole Scaffold

Carbazole is an aromatic heterocyclic organic compound featuring a tricyclic structure with two benzene rings fused to a central nitrogen-containing pyrrole ring.[1] This arrangement creates a rigid, planar, and electron-rich system, which imparts desirable characteristics like high thermal stability and excellent charge-transport capabilities.[1][2] The introduction of a carboxaldehyde (formyl) group at the 3-position of the carbazole nucleus creates Carbazole-3-carboxaldehyde, a key intermediate and building block for synthesizing a wide array of functional molecules.

Nomenclature and CAS Registry Numbers

It is crucial to distinguish between the parent compound and its commonly used N-substituted derivatives.

-

9H-Carbazole-3-carboxaldehyde: This is the parent compound where the nitrogen atom of the pyrrole ring is bonded to a hydrogen atom.

-

CAS Number: 51761-07-0[3]

-

-

9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA): An N-ethyl substituted derivative, notable for its biological activity.

-

9-Methyl-9H-carbazole-3-carbaldehyde: The N-methyl substituted analogue.

-

CAS Number: 21240-56-2[6]

-

-

9-Phenyl-9H-carbazole-3-carboxaldehyde: An N-phenyl substituted derivative.

-

CAS Number: 87220-68-6[7]

-

Physicochemical and Spectroscopic Properties

The properties of Carbazole-3-carboxaldehyde can be fine-tuned by substitution on the nitrogen atom, which alters its solubility, melting point, and electronic characteristics.

Summary of Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 9H-Carbazole-3-carboxaldehyde | 51761-07-0 | C₁₃H₉NO | 195.22 | Solid | 158 - 159 |

| 9-Ethyl-3-carbazolecarboxaldehyde | 7570-45-8 | C₁₅H₁₃NO | 223.27 | Solid | 85 - 87 |

| 9-Methyl-9H-carbazole-3-carbaldehyde | 21240-56-2 | C₁₄H₁₁NO | 209.25 | Solid | Not specified |

| 9-Phenyl-9H-carbazole-3-carboxaldehyde | 87220-68-6 | C₁₉H₁₃NO | 271.32 | Solid | Not specified |

Data compiled from references[3][7][8][9][10].

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of Carbazole-3-carboxaldehyde and its derivatives.

-

¹H NMR: The proton spectrum of the parent carbazole shows characteristic signals in the aromatic region (7.2-8.1 ppm) and a broad singlet for the N-H proton at around 11.2 ppm (in DMSO-d6).[11] For the 3-carboxaldehyde derivatives, a distinct singlet for the aldehyde proton (-CHO) appears further downfield, typically around 9.9-10.1 ppm.[12]

-

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon of the aldehyde group in the range of 190-195 ppm.[10]

-

Infrared (IR) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch from the aldehyde group around 1670-1700 cm⁻¹ and an N-H stretch for the parent compound around 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight of the compounds. For 9-ethyl-9H-carbazole-3-carbaldehyde, the molecular ion peak (M+) is observed at m/z 223.[9]

Synthesis of Carbazole-3-carboxaldehyde

The most common and efficient method for introducing a formyl group onto the electron-rich carbazole ring is the Vilsmeier-Haack reaction .[13] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Vilsmeier-Haack Reaction Mechanism

The causality behind this reaction lies in the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is reactive enough to attack the electron-rich aromatic carbazole ring. The 3-position is preferentially formylated due to electronic and steric factors.

Caption: Vilsmeier-Haack reaction workflow for the synthesis of Carbazole-3-carboxaldehyde.

Detailed Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde

This protocol is a self-validating system; successful synthesis is confirmed by characterization (TLC, NMR, MS) matching known data for the target compound.

-

Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while stirring. Maintain the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Reaction: Dissolve 9-ethyl-9H-carbazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acid.

-

Extraction: A precipitate will form. Filter the solid, wash it thoroughly with water, and dry it. Alternatively, if no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 9-ethyl-9H-carbazole-3-carbaldehyde.[14]

Key Applications in Research and Development

The unique structure of Carbazole-3-carboxaldehyde makes it a valuable scaffold in both medicinal chemistry and materials science.

Drug Discovery and Development

Carbazole derivatives are known for a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[15] The aldehyde functional group serves as a convenient handle for further chemical modifications, such as the formation of Schiff bases, chalcones, or other heterocyclic systems.[16][17]

Case Study: 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) in Melanoma Therapy

A significant finding is the antitumor activity of ECCA in human melanoma cells.[15] While many melanomas have wild-type p53, its tumor-suppressing function is often inactivated by negative regulators like MDM2. ECCA has been shown to reactivate the p53 pathway, leading to apoptosis and senescence in melanoma cells without significantly affecting normal cells.[15]

Caption: ECCA reactivates the p53 pathway, leading to apoptosis and senescence in cancer cells.

Materials Science

The rigid, planar structure and electron-donating nature of the carbazole core make its derivatives excellent candidates for advanced materials.[2]

-

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials and hole-transporting materials in OLEDs due to their high charge carrier mobility and thermal stability.[1][2]

-

Photopolymerization: Carbazole-based dyes containing the aldehyde group can act as highly efficient photosensitizers.[18][19] They can initiate free-radical or cationic polymerization upon exposure to light, which is crucial for applications in 3D printing and coatings.[19]

-

Metal-Organic Frameworks (MOFs): The aldehyde can be converted to a carboxylic acid, creating a ligand for the synthesis of MOFs. These porous materials have applications in gas storage, separation, and catalysis.[1]

Caption: General workflow for developing functional materials from Carbazole-3-carboxaldehyde.

Safety and Handling

Proper handling of Carbazole-3-carboxaldehyde and its precursors is essential. The parent compound, carbazole, is suspected of causing cancer.[20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, away from strong oxidizing agents.[5][21]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

Conclusion and Future Outlook

Carbazole-3-carboxaldehyde is more than just a chemical intermediate; it is a powerful molecular scaffold with proven utility and immense potential. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its aldehyde group provide access to a vast chemical space. In drug discovery, the success of derivatives like ECCA in targeting fundamental cancer pathways like p53 highlights the promise for developing new, selective therapeutics. In materials science, its role in creating efficient OLEDs and photosensitive polymers is well-established, with ongoing research promising novel applications in electronics and advanced manufacturing. Future research will likely focus on developing asymmetric syntheses, exploring new biological targets, and creating "smart" materials with tunable photophysical properties.

References

-

Chemical Safety Data Sheet MSDS / SDS - 9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE - ChemicalBook.

-

Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde - ResearchGate.

-

9-Phenyl-9H-carbazole-3-carboxaldehyde 87220-68-6 - TCI Chemicals.

-

9H-carbazole-3-carboxaldehyde, 51761-07-0 - The Good Scents Company.

-

9-Ethyl-3-carbazolecarboxaldehyde 98% 7570-45-8 - Sigma-Aldrich.

-

N-Ethylcarbazole-3-carboxaldehyde | 7570-45-8 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

7570-45-8|N-Ethyl-3-carbazolecarboxaldehyde|BLD Pharm.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone - ResearchGate.

-

A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - NIH.

-

Carbazole-3-carboxaldehyde | C13H9NO | CID 504067 - PubChem - NIH.

-

The Versatility of Carbazole Derivatives in Chemical Synthesis and Material Applications.

-

9-ethyl-9H-carbazole-3-carbaldehyde | C15H13NO | CID 82055 - PubChem.

-

Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Publishing.

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed.

-

(PDF) 9-Ethyl-9H-carbazole-3-carbaldehyde - ResearchGate.

-

9H-carbazole-3-carboxaldehyde, 9-methyl- - Optional[13C NMR] - Chemical Shifts - SpectraBase.

-

Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Publishing.

-

The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.

-

Carbazole synthesis - Organic Chemistry Portal.

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].

-

9H-Carbazole-9-carbaldehyde - IUCr Journals - International Union of Crystallography.

-

Carbazole(86-74-8) 1H NMR spectrum - ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 3. 9H-carbazole-3-carboxaldehyde, 51761-07-0 [thegoodscentscompany.com]

- 4. N-Ethylcarbazole-3-carboxaldehyde | 7570-45-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 7570-45-8|N-Ethyl-3-carbazolecarboxaldehyde|BLD Pharm [bldpharm.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 9-Phenyl-9H-carbazole-3-carboxaldehyde | 87220-68-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Carbazole-3-carboxaldehyde | C13H9NO | CID 504067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 9-ethyl-9H-carbazole-3-carbaldehyde | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11887B [pubs.rsc.org]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to Carbazole-3-carboxaldehyde: Properties, Synthesis, and Applications

Introduction: The Versatility of the Carbazole Scaffold

Carbazole and its derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1][2] This aromatic heterocyclic compound, with its rigid, planar structure and electron-rich nitrogen atom, provides a unique scaffold for the development of novel therapeutic agents and functional organic materials.[1] Among the various functionalized carbazoles, Carbazole-3-carboxaldehyde stands out as a pivotal intermediate, offering a reactive aldehyde group that serves as a gateway to a diverse array of molecular architectures and applications.

This technical guide provides a comprehensive overview of the physical and chemical properties of Carbazole-3-carboxaldehyde, detailed methodologies for its synthesis, an exploration of its chemical reactivity, and an in-depth look at its applications in drug discovery and organic electronics. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of Carbazole-3-carboxaldehyde is essential for its effective utilization in research and development.

Core Physical and Chemical Characteristics

The intrinsic properties of Carbazole-3-carboxaldehyde are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 9H-carbazole-3-carbaldehyde | [3] |

| Molecular Formula | C₁₃H₉NO | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 158 - 159 °C | [3] |

| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. Sparingly soluble in aqueous solutions. | [4] |

| CAS Number | 51761-07-0 | [3] |

Spectroscopic Fingerprints

The structural elucidation and purity assessment of Carbazole-3-carboxaldehyde rely on various spectroscopic techniques. The characteristic spectral data are outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum of the carbazole core exhibits distinct signals in the aromatic region. The aldehyde proton typically appears as a singlet at approximately 9.9-10.0 ppm. The protons on the carbocyclic rings resonate between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dependent on the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. The aldehydic carbon gives a characteristic signal in the downfield region, typically around 190-192 ppm. The aromatic carbons of the carbazole nucleus resonate in the range of 110-145 ppm. A predicted ¹³C NMR spectrum is available in public databases.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1670-1700 cm⁻¹. The N-H stretching vibration of the carbazole ring appears as a sharp peak around 3400 cm⁻¹. Aromatic C-H stretching and bending vibrations are also present.[6][7]

-

UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum of Carbazole-3-carboxaldehyde in a solvent like tetrahydrofuran (THF) typically displays multiple absorption bands.[8][9] These bands, arising from π-π* and n-π* electronic transitions within the conjugated system, are generally observed in the range of 240-400 nm.[10]

Synthesis and Chemical Reactivity

The synthetic accessibility and the reactivity of the aldehyde group make Carbazole-3-carboxaldehyde a valuable building block in organic synthesis.

A Reliable Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic compounds like carbazole.[11][12] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13]

Caption: Vilsmeier-Haack Synthesis Workflow.

Step-by-Step Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve carbazole in DMF in a separate flask and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure Carbazole-3-carboxaldehyde.

Causality Behind Experimental Choices: The use of anhydrous DMF and a dry reaction setup is crucial as the Vilsmeier reagent is sensitive to moisture.[14] The dropwise addition of reagents at low temperatures helps to control the exothermic reaction. The final aqueous workup is necessary to hydrolyze the intermediate iminium salt to the desired aldehyde.

Exploring the Chemical Reactivity

The aldehyde functionality of Carbazole-3-carboxaldehyde is a versatile handle for a variety of chemical transformations.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (Carbazole-3-carboxylic acid) using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation is fundamental for introducing a carboxylic acid moiety, which can then be further functionalized.

-

Reduction: The reduction of the aldehyde to a primary alcohol (Carbazol-3-yl-methanol) can be achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[15] Care must be taken, as overly harsh conditions can lead to the complete removal of the formyl group.[15]

-

Condensation Reactions: The aldehyde group readily undergoes condensation reactions with various nucleophiles. A prominent example is the Knoevenagel condensation , where Carbazole-3-carboxaldehyde reacts with active methylene compounds (e.g., malononitrile, cyanoacetic acid) in the presence of a basic catalyst to form α,β-unsaturated products.[16][17][18][19] These products are often highly conjugated and possess interesting photophysical properties.[8]

Caption: Knoevenagel Condensation Reaction.

Applications in Drug Discovery and Materials Science

The unique structural features and reactivity of Carbazole-3-carboxaldehyde have led to its emergence as a valuable scaffold in several high-impact research areas.

A Promising Scaffold in Anticancer Drug Development

Carbazole derivatives have long been recognized for their diverse pharmacological activities, including anticancer properties.[2][20] Recent studies have highlighted the potential of N-substituted derivatives of Carbazole-3-carboxaldehyde in cancer therapy. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to induce apoptosis and senescence in melanoma cells by activating the p53 tumor suppressor pathway.[21] This finding opens up new avenues for the development of targeted therapies for melanoma and potentially other cancers where the p53 pathway is dysregulated.

Caption: Mechanism of Action of ECCA in Melanoma.

The ability to easily modify the carbazole core and the aldehyde group allows for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity.

A Key Building Block in Organic Electronics

The excellent hole-transporting properties, high thermal stability, and tunable electronic structure of the carbazole moiety make it a highly sought-after component in organic electronics.[22][23] Carbazole-3-carboxaldehyde serves as a crucial starting material for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).[24][25][26][27]

Derivatives of Carbazole-3-carboxaldehyde are utilized as:

-

Host Materials: For phosphorescent and fluorescent emitters in the emissive layer of OLEDs, facilitating efficient energy transfer to the dopant molecules.

-

Emitter Materials: By extending the conjugation through reactions at the aldehyde group, novel fluorescent and phosphorescent emitters with tailored emission colors and high quantum efficiencies can be synthesized.[26]

-

Hole-Transporting Materials: The carbazole unit's inherent ability to transport holes is often enhanced through strategic molecular design, for which Carbazole-3-carboxaldehyde is a versatile precursor.

The ongoing research in this field focuses on developing new carbazole-based materials with improved charge carrier mobility, higher triplet energies, and enhanced device stability, further solidifying the importance of Carbazole-3-carboxaldehyde in the future of display and lighting technologies.

Conclusion: A Molecule of Significant Potential

Carbazole-3-carboxaldehyde is more than just a chemical intermediate; it is a versatile platform for innovation in both the life sciences and materials science. Its well-defined physicochemical properties, accessible synthesis, and reactive aldehyde group provide a solid foundation for the design and creation of novel molecules with tailored functions. As research continues to uncover the full potential of the carbazole scaffold, Carbazole-3-carboxaldehyde is poised to remain a key player in the development of next-generation therapeutics and advanced electronic materials.

References

-

Royal Society of Chemistry. (2014). Synthesis of Carbazole Alkaloids Calothrixin B & Murrayaquinone A - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbazole-3-carboxaldehyde. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9-ethyl-9H-carbazole-3-carbaldehyde. PubChem. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1. IR Spectra of 9-phenyl-9H-carbazole-3-carbaldehyde (2). Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The UV spectra of carbazole-based compounds at a concentration of 1.... Retrieved from [Link]

-

SpectraBase. (n.d.). 9H-carbazole-3-carboxaldehyde, 9-methyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectrum of compound 3 (10.0 µM) with gradual.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). recent developments in c−h functionalization of carbazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

KTU ePubl. (n.d.). Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. Retrieved from [Link]

-

MDPI. (n.d.). Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere. Retrieved from [Link]

-

MDPI. (n.d.). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). Retrieved from [Link]

-

Springer. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Retrieved from [Link]

-

YouTube. (2023). Knoevenagel condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Retrieved from [Link]

-

ResearchGate. (2025). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 9-Ethyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

Sources

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbazole-3-carboxaldehyde | C13H9NO | CID 504067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11887B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. benchchem.com [benchchem.com]

- 15. echemi.com [echemi.com]

- 16. benchchem.com [benchchem.com]

- 17. Knoevenagel Condensation [organic-chemistry.org]

- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. tandfonline.com [tandfonline.com]

- 21. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes [epubl.ktu.edu]

- 23. nbinno.com [nbinno.com]

- 24. Page loading... [wap.guidechem.com]

- 25. mdpi.com [mdpi.com]

- 26. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 27. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Carbazole-3-carboxaldehyde melting point and solubility

An In-Depth Technical Guide to the Physicochemical Characterization of Carbazole-3-carboxaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Carbazole-3-carboxaldehyde is a pivotal heterocyclic aromatic compound, forming the structural backbone for numerous molecules of therapeutic interest. Its derivatives are widely investigated for a range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] A thorough understanding of its fundamental physicochemical properties, namely melting point and solubility, is a non-negotiable prerequisite for its successful application in medicinal chemistry, materials science, and drug development. This guide provides a comprehensive examination of these core properties, detailing not just the established data but also the rigorous experimental protocols required for their validation. We will explore the causality behind these analytical techniques, ensuring that researchers can apply these methods with a deep understanding of the underlying principles, thereby guaranteeing data integrity and reproducibility.

Introduction to Carbazole-3-carboxaldehyde

Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, comprising two benzene rings fused to a five-membered, nitrogen-containing ring.[1] The carbazole scaffold is a privileged structure in medicinal chemistry, found in a variety of naturally occurring and synthetic bioactive compounds.[2] The introduction of a carboxaldehyde group at the 3-position creates Carbazole-3-carboxaldehyde (also known as 9H-Carbazole-3-carbaldehyde), a versatile synthetic intermediate. This functional group serves as a reactive handle for further molecular elaboration, enabling the synthesis of diverse derivatives such as Schiff bases and chalcones.[3] Given that carbazole derivatives have been approved by the U.S. Food and Drug Administration (FDA) for cancer treatment, a precise characterization of its foundational building blocks is of paramount importance.[4] This document serves as a technical resource, focusing on the critical quality attributes of melting point and solubility.

Core Physicochemical Properties

The accurate characterization of a compound's physical and chemical properties is the bedrock of all subsequent research and development. These parameters dictate everything from reaction conditions and purification strategies to formulation and bioavailability.

Compound Identity and Structure

It is essential to confirm the identity of the material before conducting any experimental work. The key identifiers for Carbazole-3-carboxaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 9H-carbazole-3-carbaldehyde | PubChem[5] |

| Synonyms | 3-Formyl-9H-carbazole, 3-Formylcarbazole | PubChem[5] |

| CAS Number | 51761-07-0 | PubChem[5] |

| Molecular Formula | C₁₃H₉NO | PubChem[5] |

| Molecular Weight | 195.22 g/mol | PubChem[5] |

| Physical Description | Solid | HMDB[5] |

Melting Point

The melting point is a robust indicator of a crystalline solid's purity. For a pure compound, the melting range is typically sharp, spanning only 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6]

| Parameter | Value | Source |

| Melting Point | 158 - 159 °C | HMDB[5] |

This narrow range suggests a high degree of purity for the experimentally assessed sample. Any significant deviation from this value in a synthesized batch should prompt further purification and analysis.

Solubility Profile

Solubility is a critical determinant of a compound's utility, particularly in drug development, where aqueous solubility heavily influences bioavailability.[7] While specific, quantitative solubility data for Carbazole-3-carboxaldehyde in a wide range of solvents is not extensively published, its structural features—a large, nonpolar, aromatic carbazole core and a polar aldehyde group—allow for informed predictions.

-

Polar Organic Solvents: Expected to be soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols to some extent, due to interactions with the aldehyde functional group.[8][9]

-

Non-Polar Solvents: Limited solubility is expected in non-polar solvents such as hexane due to the compound's overall polarity.[8]

-

Aqueous Solubility: Low water solubility is anticipated due to the large, hydrophobic carbazole backbone.[8][10]

Given the lack of consolidated public data, experimental determination is essential. The protocols described in Section 3.0 provide a clear pathway for generating this critical dataset.

Experimental Protocols for Characterization

The following sections provide detailed, step-by-step methodologies for the accurate determination of melting point and solubility. The rationale behind each step is explained to provide a deeper understanding of the process.

Melting Point Determination (Capillary Method)

This method remains a gold standard for its simplicity and accuracy in determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which the substance begins to liquefy (onset) and completely turns to liquid (clear point) are recorded as the melting range.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the Carbazole-3-carboxaldehyde sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.[11][12] This ensures uniform heat distribution.

-

Take a glass capillary tube (sealed at one end) and tap the open end into the powder to collect a small amount of the sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample column should be approximately 3 mm high.[13]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Ensure the thermometer or temperature probe is correctly positioned according to the instrument's manual.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): First, heat the sample rapidly to get an approximate melting point. This saves time during the accurate measurement. Let the apparatus cool down sufficiently before the next step.

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature about 10-15°C below the approximate melting point.

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute.[13] This slow rate is crucial for allowing the system to reach thermal equilibrium, preventing an overestimation of the melting point.[13]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts completely.

-

The melting range is reported as T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination at least twice with fresh samples. The results should be consistent.

-

Dispose of used capillary tubes in the designated glass waste container.

-

Diagram: Workflow for Melting Point Determination

Sources

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbazole-3-carboxaldehyde | C13H9NO | CID 504067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. athabascau.ca [athabascau.ca]

- 7. scispace.com [scispace.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 11. scribd.com [scribd.com]

- 12. byjus.com [byjus.com]

- 13. m.youtube.com [m.youtube.com]

1H NMR, 13C NMR, and IR spectral data for Carbazole-3-carboxaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of Carbazole-3-carboxaldehyde

This guide provides a comprehensive analysis of the ¹H NMR, ¹³C NMR, and Infrared (IR) spectral data for Carbazole-3-carboxaldehyde (C₁₃H₉NO). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal relationships behind the spectral features, ensuring a deep understanding of the molecule's structural confirmation.

Carbazole-3-carboxaldehyde is a heterocyclic aromatic compound featuring a carbazole nucleus functionalized with an aldehyde group. The carbazole moiety is a prominent scaffold in medicinal chemistry and materials science, valued for its rigid, planar structure and electron-donating properties. The addition of an electrophilic aldehyde group at the 3-position creates a versatile intermediate for synthesizing more complex molecules, including pharmaceuticals and organic electronic materials.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a non-destructive means to map the molecular structure, confirm functional groups, and ensure sample purity. This guide presents an integrated analysis of these techniques, demonstrating how their combined data provide an unambiguous confirmation of the structure of Carbazole-3-carboxaldehyde.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the atoms in Carbazole-3-carboxaldehyde are numbered as shown below. This convention will be used throughout the guide for spectral assignments.

An In-depth Technical Guide to the Fundamental Synthesis Routes for Carbazole and Its Derivatives

<A>

Introduction

Carbazole and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The unique electronic and photophysical properties of the carbazole nucleus, a tricyclic aromatic system consisting of two benzene rings fused to a central pyrrole ring, have made it a privileged scaffold in drug discovery and materials science.[1][2][3][4] Carbazoles exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] Furthermore, their application in organic electronics as components of organic light-emitting diodes (OLEDs), solar cells, and conductive polymers underscores their versatility.[2][4]

This technical guide provides a comprehensive overview of the fundamental and modern synthetic routes to carbazole and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, experimental protocols, and comparative analysis of key synthetic strategies.

Spectroscopic Characteristics of the Carbazole Core

The structural elucidation of synthesized carbazole derivatives relies heavily on spectroscopic techniques. A foundational understanding of the parent carbazole's spectral data is crucial for characterization.

| Technique | Key Features and Observations |

| ¹H NMR | In DMSO-d₆, the N-H proton typically appears as a broad singlet at ~11.2 ppm. Aromatic protons resonate in the range of 7.1-8.1 ppm, exhibiting characteristic coupling patterns.[5] |

| ¹³C NMR | Aromatic carbons of the carbazole skeleton typically appear in the 110-140 ppm range.[5] |

| FT-IR | The N-H stretching vibration is a prominent sharp peak around 3425 cm⁻¹. C-H stretching of the aromatic rings is observed around 3050 cm⁻¹. The C=C aromatic stretching vibrations are found in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations give rise to strong absorptions in the 750-720 cm⁻¹ range.[4][6] |

| UV-Vis | Carbazole exhibits characteristic absorption peaks in the UV region, typically around 291 nm, 323 nm, and 333 nm in ethanol.[4] |

| Fluorescence | Carbazole is a fluorescent molecule with a typical excitation maximum around 323 nm and an emission maximum around 351 nm.[7] |

| Mass Spec | The molecular ion peak (M+) for carbazole is observed at m/z = 167.[5] |

Classical Synthesis Routes

Several classical, name-reaction-based methods have been historically pivotal for the synthesis of the carbazole skeleton. These routes often involve harsh reaction conditions but remain fundamental to the field.

Borsche–Drechsel Cyclization

The Borsche–Drechsel cyclization is a classic and reliable method for synthesizing tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles.[8][9] This reaction is a specific application of the broader Fischer indole synthesis.[8][10] The process involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone.[8][10]

Mechanistic Pathway

The reaction proceeds through a mechanism analogous to the Fischer indole synthesis:[8][10]

-

Hydrazone Formation: An arylhydrazine is condensed with cyclohexanone to form the corresponding arylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[11][11]-Sigmatropic Rearrangement: Under acidic conditions and heat, the enamine undergoes a[11][11]-sigmatropic rearrangement, which is the key C-C bond-forming step.[8][10]

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to yield the tetrahydrocarbazole product.[10]

Caption: Workflow for Borsche-Drechsel Cyclization.

Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole[10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.

-

Heating: Heat the mixture to reflux with stirring.

-

Addition of Cyclohexanone: To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over 30 minutes.

-

Reflux: Continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tetrahydrocarbazole.

Bucherer Carbazole Synthesis

The Bucherer carbazole synthesis is a method for preparing carbazoles from naphthols and arylhydrazines in the presence of sodium bisulfite.[12] This reaction is related to the Bucherer reaction, which converts naphthols to naphthylamines.[13]

Mechanistic Considerations

The reaction is believed to proceed through the formation of an intermediate adduct of the naphthol with sodium bisulfite, which then reacts with the arylhydrazine, followed by cyclization and elimination to form the carbazole ring system. The mechanism involves the formation of tetralonesulfonic acids and tetraloniminesulfonic acids as key intermediates.[14][15]

Caption: Simplified Bucherer Carbazole Synthesis Pathway.

Graebe–Ullmann Synthesis

The Graebe-Ullmann synthesis is a classic route to carbazoles involving the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[16] The reaction proceeds through the extrusion of nitrogen gas and the formation of a diradical intermediate that subsequently cyclizes.[16][17]

Mechanistic Pathway

-

Precursor Synthesis: The synthesis begins with the formation of an N-arylated-o-phenylenediamine, often via a Buchwald-Hartwig amination.[16]

-

Diazotization: The diamine is then diazotized using sodium nitrite and an acid to form the 1-aryl-1,2,3-benzotriazole intermediate.[16]

-

Cyclization: The triazole is subjected to heat or UV irradiation, leading to the extrusion of N₂ and the formation of a diradical, which then cyclizes to the carbazole product.[16][17][18]

Experimental Protocol: Synthesis of 1H-Benzo[a]carbazole[16]

Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine This step typically involves a palladium-catalyzed Buchwald-Hartwig amination between 1-bromonaphthalene and o-phenylenediamine.

Step 2: Synthesis of 1-(naphthalen-1-yl)-1H-benzo[d][11][19][20]triazole

-

Dissolution: Dissolve N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 eq.) in a mixture of acetic acid and water.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the triazole intermediate.

Step 3: Graebe-Ullmann Cyclization to 1H-Benzo[a]carbazole

-

Reaction Setup: Place the 1-(naphthalen-1-yl)-1H-benzo[d][11][19][20]triazole in a high-boiling point solvent like paraffin oil or perform the reaction neat.

-

Heating: Heat the mixture to a high temperature (typically >200 °C) to initiate the thermal decomposition and extrusion of nitrogen.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 1H-benzo[a]carbazole.

Cadogan-Sundberg Indole Synthesis

While primarily a method for indole synthesis, the Cadogan-Sundberg reaction can be extended to the synthesis of carbazoles.[21] The reaction involves the deoxygenation of o-arylnitroarenes with trivalent phosphorus reagents, like triethyl phosphite, to form carbazoles.[21][22] Microwave heating has been shown to significantly enhance the efficiency of this cyclization.[22]

Mechanistic Overview

The reaction is believed to proceed through the deoxygenation of the nitro group to a nitroso group, followed by further deoxygenation to a nitrene intermediate. This highly reactive nitrene then undergoes an intramolecular insertion into a C-H bond of the adjacent aryl ring to form the carbazole.

Caption: Cadogan-Sundberg Synthesis of Carbazoles.

Modern Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of carbazoles, offering milder reaction conditions, higher yields, and broader substrate scope compared to classical methods.[23] Palladium and copper-based catalytic systems are particularly prominent.[11][19]

Palladium-Catalyzed Methods

Palladium catalysis offers a versatile platform for carbazole synthesis through various C-N and C-H bond-forming strategies.[19][23]

Intramolecular C-H Amination/Arylation

A powerful modern approach involves the palladium-catalyzed intramolecular oxidative C-H amination of N-substituted diarylamines.[23] This method allows for the direct formation of the carbazole core through the activation of a C-H bond, which is an atom-economical process.[23] These reactions can be designed as tandem processes, combining C-H functionalization with C-N bond formation in a single pot.[24][25]

-

Key Features:

-

Oxidant: An oxidant is required for the catalytic cycle, with Oxone, Cu(OAc)₂, or even air being used.[19][23][25]

-

Directing Groups: In some cases, directing groups are employed to achieve high regioselectivity.

-

Substrate Scope: This method is compatible with a wide range of functional groups.[23][24]

Experimental Protocol: Pd-Catalyzed Synthesis of N-Tosylcarbazoles[23]

-

Reaction Setup: To a reaction vial, add N-Ts-2-arylaniline (1.0 eq), Pd(OAc)₂ (5-10 mol %), and an appropriate solvent (e.g., a mixture of PivOH/DMF).

-

Addition of Oxidant: Add Oxone (2.0 eq) as the oxidant.

-

Reaction: Stir the mixture at ambient temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.

Copper-Catalyzed Methods

Copper-catalyzed reactions provide an economical and efficient alternative to palladium for the synthesis of carbazoles.[11][27] These methods often proceed via intramolecular C-N coupling reactions.[20][28]

Intramolecular C-H/N-H Coupling

Copper catalysts can mediate the intramolecular amination of C-H bonds in 2-aminobiphenyls to form carbazoles.[11][27][29] The use of a directing group, such as picolinamide, can facilitate this transformation, which is then spontaneously removed during the reaction.[11][27][29]

-

Key Features:

Double C-N Coupling of 2,2'-Dihalobiphenyls

An efficient route to N-substituted carbazoles involves the double copper-catalyzed C-N coupling of 2,2'-dihalobiphenyls with various amines.[19] This method is robust and tolerates a wide range of amine coupling partners, including aromatic and aliphatic amines.[19]

Comparison of Synthetic Routes

| Synthesis Route | Advantages | Disadvantages | Typical Conditions |

| Borsche–Drechsel | Well-established, good for tetrahydrocarbazoles.[8][10] | Requires harsh acidic conditions and high temperatures; limited to specific precursors.[10] | Acid catalyst (e.g., H₂SO₄, PPA), heat.[10][30] |

| Graebe–Ullmann | Provides access to a variety of carbazole structures.[16] | Requires high temperatures or photolysis; potential for low yields and side products.[16][18] | High heat (>200 °C) or UV irradiation.[16] |

| Cadogan-Sundberg | Useful for specific nitro-substituted precursors.[21] | Use of stoichiometric phosphorus reagents; can have limited substrate scope.[21][22] | Trialkyl phosphite, heat/microwave.[20][22] |

| Pd-Catalyzed C-H Amination | High atom economy, mild conditions, broad functional group tolerance.[23][24] | Catalyst cost, potential need for directing groups or specific oxidants.[23] | Pd(OAc)₂, oxidant, often at room temperature.[23] |

| Cu-Catalyzed C-N Coupling | Lower catalyst cost, mild conditions, good for N-substituted derivatives.[19][20] | May require directing groups for C-H activation; substrate scope can be catalyst-dependent.[11][27] | Cu(I) or Cu(II) salt, base, oxidant (air).[19][29] |

Conclusion

The synthesis of carbazoles has evolved significantly from classical, high-temperature cyclizations to modern, efficient transition-metal-catalyzed methodologies. While classical routes like the Borsche-Drechsel and Graebe-Ullmann syntheses remain important for their historical context and specific applications, modern palladium and copper-catalyzed methods offer superior efficiency, milder conditions, and broader functional group tolerance.[23][27][31] These advancements have greatly facilitated the exploration of carbazole derivatives in medicinal chemistry and materials science, enabling the development of novel therapeutic agents and advanced functional materials. The choice of synthetic route ultimately depends on the desired substitution pattern, available starting materials, and the required scale of the synthesis.

References

-

Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from [Link]

-

Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis of carbazoles by copper-catalyzed intramolecular C-H/N-H coupling. (2014). PubMed. Retrieved from [Link]

-

Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Recent Achievements in the Synthesis of Carbazole Derivatives. (2021). ResearchGate. Retrieved from [Link]

-

A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. (2008). PMC - NIH. Retrieved from [Link]

-

Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. (2011). ACS Publications. Retrieved from [Link]

-

Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C–H/N–H Coupling. (2014). ACS Figshare. Retrieved from [Link]

-

Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. (2011). ACS Publications. Retrieved from [Link]

-

Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. (2024). RSC Publishing. Retrieved from [Link]

-

Cadogan-Sundberg Indole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). PubMed Central. Retrieved from [Link]

-

Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. (2023). RSC Publishing. Retrieved from [Link]

-

Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. (2024). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C–H/N–H Coupling. (2014). ACS Publications. Retrieved from [Link]

-

(PDF) Cadogan–Sundberg Indole Synthesis. (2020). ResearchGate. Retrieved from [Link]

-

Copper-Catalyzed Synthesis of Indolyl Benzo[b]carbazoles and Their Photoluminescence Property. (2021). ACS Publications. Retrieved from [Link]

-

Cadogan–Sundberg indole synthesis. (n.d.). Hellenica World. Retrieved from [Link]

-

Borsche–Drechsel cyclization. (n.d.). Wikipedia. Retrieved from [Link]

-

Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. (2024). NIH. Retrieved from [Link]

-

Early Applications of the Cadogan-Sundberg Indole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of carbazoles and derivatives

-

Carbazolo[2,1-a]carbazole Derivatives via Fischer Indole Synthesis. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Graebe-Ullmann Carbazole Synthesis Mechanism. (2021). YouTube. Retrieved from [Link]

-

Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis. (2001). Request PDF. Retrieved from [Link]

-

Bucherer carbazole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (2018). Scholarena. Retrieved from [Link]

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC - NIH. Retrieved from [Link]

-

Bucherer carbazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Bucherer reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids. (2023). Ask this paper | Bohrium. Retrieved from [Link]

-

Cadogan–Sundberg indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2002). MDPI. Retrieved from [Link]

- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Unknown Source.

-

(PDF) Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. (n.d.). ResearchGate. Retrieved from [Link]

-

The Graebe–Ullmann Carbazole‐Carboline Synthesis. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]

-

The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. (2023). ResearchGate. Retrieved from [Link]

-

Bucherer carbazole synthesis (2020). (n.d.). SciSpace. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. scholarena.com [scholarena.com]

- 5. Carbazole(86-74-8) MS spectrum [chemicalbook.com]

- 6. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]

- 8. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 9. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of carbazoles by copper-catalyzed intramolecular C-H/N-H coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]

- 13. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Carbazole synthesis [organic-chemistry.org]

- 20. tandfonline.com [tandfonline.com]

- 21. synarchive.com [synarchive.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]

- 27. Collection - Synthesis of Carbazoles by Copper-Catalyzed Intramolecular CâH/NâH Coupling - Organic Letters - Figshare [acs.figshare.com]

- 28. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Needle in the Haystack: A Technical Guide to the Natural Occurrence and Isolation of Carbazole Alkaloids

Abstract

Carbazole alkaloids represent a structurally diverse and pharmacologically significant class of nitrogen-containing heterocyclic compounds. Their potent biological activities, including anticancer, neuroprotective, and antimicrobial properties, have positioned them as crucial lead compounds in modern drug discovery.[1][2][3] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural distribution of carbazole alkaloids and a detailed exploration of the methodologies for their isolation and purification. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic system composed of a central pyrrole ring fused to two benzene rings, is a privileged scaffold in medicinal chemistry.[4] Its rigid, planar structure and rich electron density allow for effective interaction with various biological targets, including DNA intercalation and enzyme inhibition.[5] First isolated from coal tar, carbazole alkaloids were later discovered as natural products, primarily from the Rutaceae plant family, with murrayanine from Murraya koenigii being one of the first identified with potent antibacterial activity.[2][6] Since then, over 230 carbazole alkaloids have been isolated and structurally elucidated from diverse natural sources.[7] The clinical approval of carbazole-containing drugs like Midostaurin (for cancer) and Carvedilol (for congestive heart failure) underscores the therapeutic potential of this molecular architecture.[4]

Natural Occurrence: A Chemotaxonomic Perspective

Carbazole alkaloids are not biogenetically homogenous and are derived from different biosynthetic pathways.[8] Their distribution spans a wide range of organisms, from higher plants to marine invertebrates and microorganisms.

Higher Plants: The Rutaceae Family Hotspot

The most prolific source of carbazole alkaloids is the plant family Rutaceae, often referred to as the citrus family.[1][9] Within this family, several genera are particularly rich in these compounds:

-

Murraya: This genus, especially Murraya koenigii (the curry leaf tree), is the most well-known source, yielding compounds like mahanimbine, koenimbine, and girinimbine.[9][10][11]

-

Glycosmis: Species such as Glycosmis pentaphylla are known producers of various carbazole derivatives.[4][9]

-

Clausena: Genera like Clausena heptaphylla and Clausena anisum-olens have yielded unique carbazole structures, some with anti-HIV activity.[4][9][12]

-

Zanthoxylum: This genus is another notable source within the Rutaceae family.[4]

Beyond Rutaceae, minor carbazole alkaloids have also been reported in the Apocynaceae, Loganiaceae, and Meliaceae families.[8]

Microorganisms and Marine Life

While less common than in plants, carbazole alkaloids are also produced by various microorganisms and marine organisms:

-

Bacteria: Actinomycetes, particularly of the genus Streptomyces, are known to produce carbazoles with unique structural features.[8][9][13]

-

Fungi and Algae: Species of Aspergillus, blue-green algae (Hyella caespitosa), and myxomycetes have been identified as sources.[8][9]

-

Marine Organisms: The marine environment, including sponges and ascidians (Didemnum granulatum), has also yielded novel carbazole structures.[8][9]

Table 1: Representative Carbazole Alkaloids and Their Natural Sources

| Carbazole Alkaloid | Natural Source (Genus, Species) | Family/Class | Reference |

| Mahanimbine | Murraya koenigii | Rutaceae | [10] |

| Girinimbine | Murraya koenigii | Rutaceae | [11] |

| Glycozoline | Glycosmis pentaphylla | Rutaceae | [14] |

| Clausine-K | Clausena heptaphylla | Rutaceae | [14] |

| Carquinostatin A | Streptomyces exfoliatus | Actinomycetales | [15] |

| Ellipticine | Ochrosia elliptica | Apocynaceae | [6] |

| Murrayanine | Murraya koenigii | Rutaceae | [2] |

Biosynthesis: The Origin of the Core Structure

Understanding the biosynthetic pathways of carbazole alkaloids provides crucial context for their structural diversity.

-

In Higher Plants (Phytocarbazoles): The biosynthesis is thought to proceed through 3-methylcarbazole as a key intermediate.[8][9] This precursor is then elaborated through various enzymatic reactions (e.g., prenylation, oxidation, cyclization) to generate the vast array of phytocarbazoles.[4]

-

In Bacteria (e.g., Streptomyces): The pathway is distinct and has been more clearly elucidated. It involves the condensation of tryptophan (or a derivative) and pyruvate.[13] A key step is the formation of the carbazole tricyclic ring, catalyzed by an unprecedented carbazole synthase, which involves oxidative cyclization.[13][15]

Isolation and Purification: A Strategic Workflow

The isolation of carbazole alkaloids from natural sources is a multi-step process that requires a systematic approach to separate these target molecules from a complex mixture of primary and secondary metabolites. The general strategy involves extraction, partitioning, and chromatography.

Caption: General workflow for the isolation of carbazole alkaloids.

Step-by-Step Protocol: Isolation of Girinimbine from Murraya koenigii

This protocol provides a detailed, field-proven methodology for the isolation of Girinimbine, a representative carbazole alkaloid.

Rationale: The protocol starts with a non-polar solvent (hexane) to selectively extract lipophilic compounds, including many carbazole alkaloids like girinimbine, while leaving more polar compounds behind. The subsequent chromatographic steps are designed to progressively increase the purity of the target compound.

Methodology:

-

Preparation of Plant Material:

-

Collect fresh, healthy roots of Murraya koenigii.

-

Wash the roots thoroughly to remove soil and debris.

-

Air-dry the material in the shade for 1-2 weeks or use a hot-air oven at 40-50°C until brittle.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered root material (e.g., 500 g) in n-hexane (2.5 L) for 72 hours at room temperature with occasional shaking.

-

Causality: Hexane is an excellent solvent for extracting non-polar to moderately polar carbazole alkaloids like girinimbine, while minimizing the co-extraction of highly polar glycosides and other interfering compounds.

-

Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude hexane extract.[11]

-

-

Column Chromatography (Initial Separation):

-

Prepare a silica gel (60-120 mesh) column using hexane as the slurry solvent.

-

Adsorb the crude hexane extract (e.g., 10 g) onto a small amount of silica gel and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v hexane:EtOAc).

-